N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
Description
N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic benzamide derivative featuring a piperidinyl-ethylamine backbone linked to a 4-methoxyphenyl group and a 4-(allyloxy)benzamide moiety. Its structure combines aromatic, heterocyclic, and alkoxy substituents, which are common in ligands targeting central nervous system (CNS) receptors (e.g., serotonin, dopamine, or sigma receptors) .
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C24H30N2O3/c1-3-17-29-22-13-9-20(10-14-22)24(27)25-18-23(26-15-5-4-6-16-26)19-7-11-21(28-2)12-8-19/h3,7-14,23H,1,4-6,15-18H2,2H3,(H,25,27) |
InChI Key |
NXHKQVQWPOYGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OCC=C)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxyphenylpiperidine and 4-(prop-2-en-1-yloxy)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.
-
Step 1: Synthesis of 4-methoxyphenylpiperidine
Reagents: 4-methoxybenzaldehyde, piperidine, reducing agent (e.g., sodium borohydride)
Conditions: The reaction is typically carried out in an organic solvent like ethanol at room temperature.
-
Step 2: Synthesis of 4-(prop-2-en-1-yloxy)benzoyl chloride
Reagents: 4-hydroxybenzoyl chloride, propenyl bromide, base (e.g., potassium carbonate)
Conditions: The reaction is conducted in an organic solvent such as dichloromethane at reflux temperature.
-
Step 3: Coupling Reaction
Reagents: 4-methoxyphenylpiperidine, 4-(prop-2-en-1-yloxy)benzoyl chloride
Conditions: The coupling reaction is performed in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against human colorectal carcinoma (HCT116) cells with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 5.85 |
| 5-Fluorouracil | HCT116 | 9.99 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
- Antibacterial Studies : The synthesized derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.60 µM .
| Compound | Bacteria Type | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.43 |
| This compound | Escherichia coli | 2.60 |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various benzamide derivatives, including this compound. It was found that modifications to the methoxy group significantly influenced anticancer activity, suggesting that this moiety plays a critical role in enhancing efficacy against cancer cells .
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial effects of this compound against clinical isolates of resistant bacterial strains. Results indicated that certain structural modifications could improve potency and selectivity, making this compound a candidate for further development as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperidine/Piperazine Backbones
N-[2-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide (D174-0375)
- Key Difference : The benzamide substituent is at the 2-position (propoxy) instead of the 4-position (allyloxy).
- For example, ortho-substituted benzamides often exhibit reduced binding affinity compared to para-substituted analogues due to hindered access to binding pockets .
N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)
- Key Difference : Replaces piperidine with piperazine and introduces a thiophenyl group.
- The thiophenyl group may improve lipophilicity and blood-brain barrier penetration .
p-MPPI and p-MPPF (Sigma Receptor Antagonists)
- Key Differences : Piperazine-based antagonists with iodo (p-MPPI) or fluoro (p-MPPF) substituents.
- Implications: Halogen atoms enhance sigma receptor binding (e.g., [125I]PIMBA in DU-145 prostate cancer cells) and enable radiolabeling for imaging. The target compound lacks halogens, limiting diagnostic utility but possibly reducing toxicity .
Functional Analogues with Alkoxy/Aryloxy Substituents
Flualamide (N-(2-(Diethylamino)ethyl)-2-(allyloxy)-4-(trifluoromethyl)benzamide)
- Key Differences: Substitutes piperidine with a diethylaminoethyl group and adds a trifluoromethyl moiety.
- Implications: The trifluoromethyl group increases metabolic stability and electronegativity, enhancing receptor binding. The linear diethylamino group may confer faster clearance than the cyclic piperidine in the target compound .
N-(4-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide
Pharmacological and Therapeutic Implications
Receptor Binding and Selectivity
- Sigma Receptors: The piperidinyl-ethylamine scaffold is shared with sigma ligands like [125I]PIMBA, which show nanomolar affinity (Kd = 5.80 nM) in prostate cancer models. The target compound’s allyloxy group may mimic halogen interactions but requires validation .
- Serotonin 5-HT1A Receptors : Piperazine-based antagonists (e.g., p-MPPI) exhibit ID50 values of 3–5 mg/kg in hypothermia assays. The target compound’s piperidine ring may reduce 5-HT1A activity but improve off-target safety .
Metabolic and Pharmacokinetic Considerations
- Allyloxy vs. Propoxy or methoxy substituents (e.g., in D174-0375) offer greater metabolic stability .
- Piperidine vs. Piperazine : Piperidine’s lower polarity may enhance CNS penetration compared to piperazine derivatives, which often require hydrophilic groups for solubility .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H30N2O3
- Molecular Weight : 394.51 g/mol
Research indicates that this compound may exhibit anticancer properties by targeting specific protein kinases involved in cell signaling pathways. Molecular docking studies have shown favorable binding affinities to several kinases, suggesting a mechanism through which it could inhibit cancer cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably, it has demonstrated:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
Mechanistic Studies
Molecular docking studies reveal that the compound binds effectively to key targets involved in cancer progression:
- EGFR : Binding energy values suggest strong interactions with the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
| Target | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -10.68 |
| MEK1 | -9.95 |
| CK4 | -9.87 |
Case Studies
- In Vitro Studies : A study conducted on HT-29 and MCF-7 cell lines showed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate that the compound possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, which are crucial for its development as a therapeutic agent. Safety assessments have shown minimal toxicity at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
